molecular formula C19H25N5 B2769971 N,N-dimethyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-amine CAS No. 2415641-87-9

N,N-dimethyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-amine

Cat. No.: B2769971
CAS No.: 2415641-87-9
M. Wt: 323.444
InChI Key: MFJSQZJNGOBBRR-RMKNXTFCSA-N
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Description

N,N-dimethyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyridazine ring fused with a piperazine moiety, which is further substituted with a phenylprop-2-enyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine intermediate.

    Substitution with Phenylprop-2-enyl Group: The phenylprop-2-enyl group is introduced through a Heck reaction, where the piperazine-pyridazine intermediate undergoes palladium-catalyzed coupling with a phenylprop-2-enyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or other reducible functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to fully saturated derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N,N-dimethyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-[3-phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-amine: Lacks the 6-substitution on the pyridazine ring.

    N,N-Dimethyl-6-[4-(3-phenylprop-2-enyl)piperazin-1-yl]pyrimidin-3-amine: Contains a pyrimidine ring instead of a pyridazine ring.

    N,N-Dimethyl-6-[4-(3-phenylprop-2-enyl)piperazin-1-yl]pyridazin-3-ol: Contains a hydroxyl group on the pyridazine ring.

Uniqueness

N,N-dimethyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyridazine and piperazine rings, along with the phenylprop-2-enyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

N,N-dimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-22(2)18-10-11-19(21-20-18)24-15-13-23(14-16-24)12-6-9-17-7-4-3-5-8-17/h3-11H,12-16H2,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJSQZJNGOBBRR-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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